Superior HT-29 Cytotoxicity vs. Inactive Analogs
Microgrewiapine A (1) is the most potent cytotoxic agent among the tested Microcos paniculata alkaloids against the HT-29 human colon cancer cell line. In a direct head-to-head comparison, Microgrewiapine A exhibited an IC50 of 6.8 µM, whereas its closest analogs, Microgrewiapine B (2), Microgrewiapine C (3), Microgrewiapine A 3-acetate (1a), and compounds 5 and 6, all showed IC50 values greater than 10 µM and were therefore deemed inactive [1].
Analogs IC50 > 10 µM (inactive)
| Evidence Dimension | Cytotoxic potency (IC50) against HT-29 cells |
|---|---|
| Target Compound Data | 6.8 µM |
| Comparator Or Baseline | Microgrewiapine B (2), Microgrewiapine C (3), Microgrewiapine A 3-acetate (1a), Compounds 5 and 6: IC50 > 10 µM (inactive) |
| Quantified Difference | Microgrewiapine A is at least 1.47-fold more potent than the threshold for activity (10 µM), while its analogs are inactive. |
| Conditions | In vitro cytotoxicity assay against HT-29 human colon cancer cells |
Why This Matters
This demonstrates that Microgrewiapine A is the only active cytotoxic entity in its class, making it the sole candidate for studying colon cancer cell inhibition, while its analogs are unsuitable for this purpose.
- [1] Still, P. C., Yi, B., González-Cestari, T. F., Pan, L., Pavlovicz, R. E., Chai, H. B., ... & Kinghorn, A. D. (2013). Alkaloids from Microcos paniculata with cytotoxic and nicotinic receptor antagonistic activities. Journal of Natural Products, 76(2), 243-249. View Source
